
5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine is a chemical compound with the molecular formula C6H3ClF3N2S. This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences. The presence of both chloro and trifluoromethylthio groups in its structure imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine typically involves the introduction of the trifluoromethylthio group to a chloropyridine derivative. One common method includes the reaction of 5-chloro-2-aminopyridine with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized to sulfoxides or sulfones under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products:
- Substituted pyridines
- Sulfoxides and sulfones
- Biaryl compounds from coupling reactions
Scientific Research Applications
5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine
Comparison: Compared to its analogs, 5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable entity in various research and industrial applications .
Properties
Molecular Formula |
C6H4ClF3N2S |
|---|---|
Molecular Weight |
228.62 g/mol |
IUPAC Name |
5-chloro-3-(trifluoromethylsulfanyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4ClF3N2S/c7-3-1-4(5(11)12-2-3)13-6(8,9)10/h1-2H,(H2,11,12) |
InChI Key |
PJLVHYAKTZAYCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1SC(F)(F)F)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



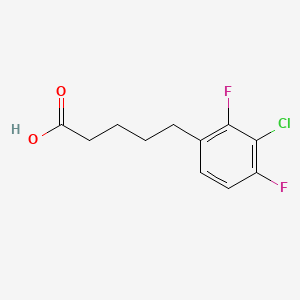

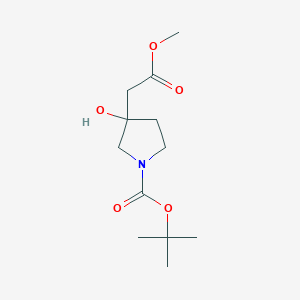
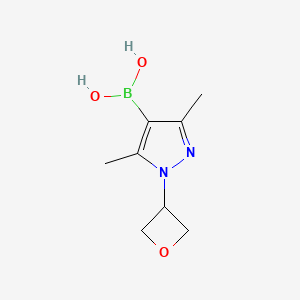
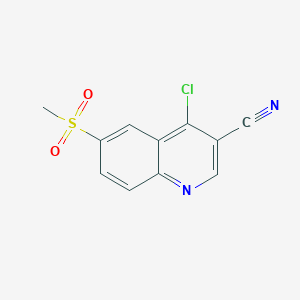
![(E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B13659351.png)
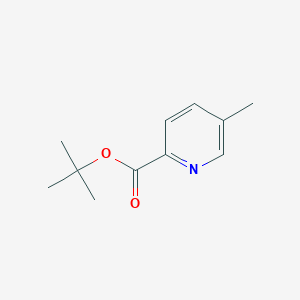
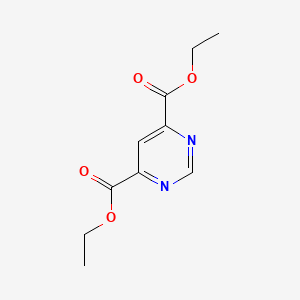
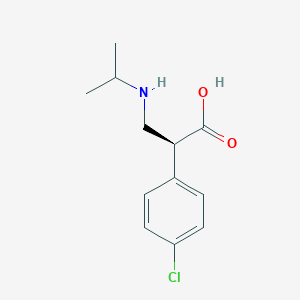
![5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one](/img/structure/B13659370.png)



